4-(1-Butoxy-2-methylpropyl)morpholine
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Overview
Description
4-(1-Butoxy-2-methylpropyl)morpholine is an organic compound with the molecular formula C12H25NO. It belongs to the class of morpholine derivatives, which are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and industrial chemicals. The structure of this compound consists of a morpholine ring substituted with a butoxy group and a methylpropyl group, making it a unique and interesting compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butoxy-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-butoxy-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butoxy-2-methylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the butoxy group, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions can be conducted in polar solvents like ethanol or acetonitrile
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and various substituted morpholine derivatives .
Scientific Research Applications
4-(1-Butoxy-2-methylpropyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Butoxy-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a wide range of applications in organic synthesis and pharmaceuticals.
4-(2-Methyl-1-propenyl)morpholine: Another morpholine derivative with similar structural features but different substituents.
N-Methylmorpholine: A related compound used as a catalyst and reagent in organic synthesis
Uniqueness
4-(1-Butoxy-2-methylpropyl)morpholine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxy and methylpropyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
100387-29-9 |
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Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(1-butoxy-2-methylpropyl)morpholine |
InChI |
InChI=1S/C12H25NO2/c1-4-5-8-15-12(11(2)3)13-6-9-14-10-7-13/h11-12H,4-10H2,1-3H3 |
InChI Key |
LQKDJCKUXPWEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(C)C)N1CCOCC1 |
Origin of Product |
United States |
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